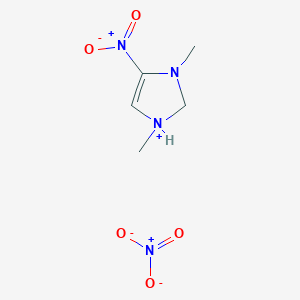
1,3-Dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium nitrate is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms This particular compound is characterized by the presence of two methyl groups, a nitro group, and a nitrate ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium nitrate typically involves the reaction of 1,3-dimethylimidazole with nitric acid. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 1,3-dimethylimidazole and nitric acid.
Reaction Conditions: The reaction is carried out at a temperature range of 0-5°C to prevent decomposition of the product.
Procedure: 1,3-dimethylimidazole is slowly added to a solution of nitric acid under constant stirring. The reaction mixture is then allowed to react for a specific period, followed by neutralization and purification steps to isolate the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium nitrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium nitrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium nitrate involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects.
Comparación Con Compuestos Similares
1,3-Dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium nitrate can be compared with other imidazole derivatives such as:
1,3-Dimethylimidazole: Lacks the nitro and nitrate groups, resulting in different chemical properties and reactivity.
4-Nitroimidazole: Contains a nitro group but lacks the methyl groups, leading to variations in its biological activity.
1,3-Dimethyl-2-imidazolidinone: A structurally similar compound with different functional groups, affecting its applications and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
828268-70-8 |
|---|---|
Fórmula molecular |
C5H10N4O5 |
Peso molecular |
206.16 g/mol |
Nombre IUPAC |
1,3-dimethyl-4-nitro-1,2-dihydroimidazol-1-ium;nitrate |
InChI |
InChI=1S/C5H9N3O2.NO3/c1-6-3-5(8(9)10)7(2)4-6;2-1(3)4/h3H,4H2,1-2H3;/q;-1/p+1 |
Clave InChI |
HAWZPOLCZUDZFQ-UHFFFAOYSA-O |
SMILES canónico |
C[NH+]1CN(C(=C1)[N+](=O)[O-])C.[N+](=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


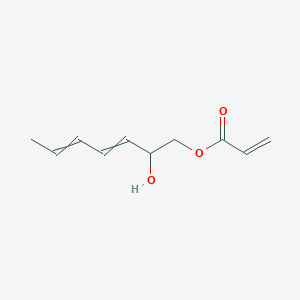
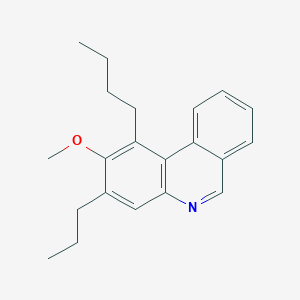
![3-fluoro-N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B14216626.png)
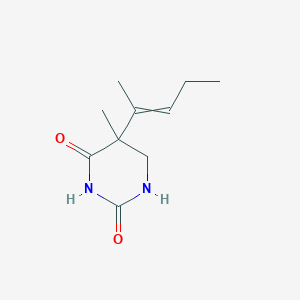

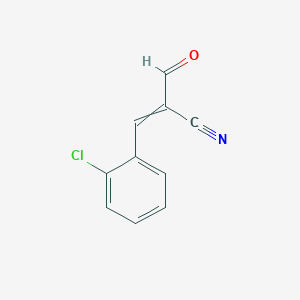
![Azetidine, 2-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14216650.png)
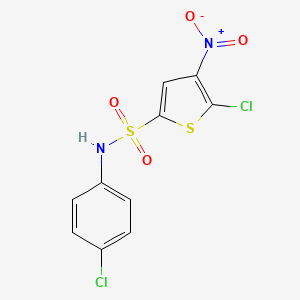
![7,8-Nonadien-1-one, 5-hydroxy-1-phenyl-7-[(trimethylsilyl)methyl]-](/img/structure/B14216657.png)
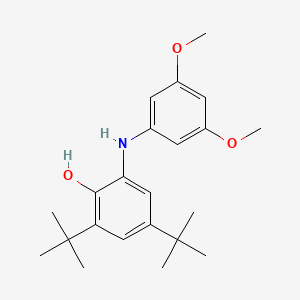
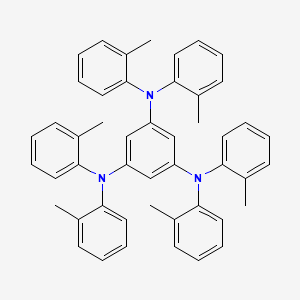
![5-Amino-3-[2-(piperidin-1-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14216675.png)


